molecular formula C25H28N4O3S2 B2521888 N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 396722-87-5

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2521888
CAS No.: 396722-87-5
M. Wt: 496.64
InChI Key: SLKIAQBDGBSRNX-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a useful research compound. Its molecular formula is C25H28N4O3S2 and its molecular weight is 496.64. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3S2/c1-17-12-18(2)14-20(13-17)29-24(22-15-33-16-23(22)27-29)26-25(30)19-6-8-21(9-7-19)34(31,32)28-10-4-3-5-11-28/h6-9,12-14H,3-5,10-11,15-16H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLKIAQBDGBSRNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCC5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core, which is known for its pharmacological significance. The structural formula is as follows:

Property Details
Molecular Formula C21H20N4O3S
Molecular Weight 413.47 g/mol
IUPAC Name This compound

Biological Activity Overview

Research indicates that compounds containing the thieno[3,4-c]pyrazole moiety exhibit a range of biological activities including:

  • Anticancer Activity : Compounds in this class have shown potential as anticancer agents. Studies reveal that they can induce apoptosis in cancer cells and inhibit cell proliferation through various pathways .
  • Anti-inflammatory Properties : The compound may modulate inflammatory responses by inhibiting key enzymes involved in the inflammatory process .
  • Antimicrobial Effects : Preliminary studies suggest that thieno[3,4-c]pyrazole derivatives possess antimicrobial activity against various pathogens .
  • PPARγ Agonism : Some derivatives have been identified as partial agonists of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which is significant for metabolic regulation and potential treatment of type II diabetes .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as cyclooxygenases and lipoxygenases involved in the inflammatory response.
  • Receptor Modulation : It interacts with nuclear receptors like PPARγ, influencing gene expression related to glucose and lipid metabolism.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Anticancer Studies : A study demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range .
  • Anti-inflammatory Activity : Research highlighted the compound's ability to reduce pro-inflammatory cytokine levels in vitro and in vivo models .
  • PPARγ Activation : A series of experiments confirmed that certain derivatives act as PPARγ partial agonists with implications for diabetes treatment .

Scientific Research Applications

Chemical Properties and Structure

The compound possesses a complex structure characterized by the presence of a thieno[3,4-c]pyrazole core, which is known for its pharmacological potential. Its molecular formula is C23H26N4O3SC_{23}H_{26}N_{4}O_{3}S with a molecular weight of approximately 442.55 g/mol. The structural components contribute to its reactivity and biological activity.

Antioxidant Activity

Research indicates that derivatives of thieno[3,4-c]pyrazole, including this compound, exhibit significant antioxidant properties. These compounds can mitigate oxidative stress by scavenging free radicals and reducing cellular damage. Studies have shown that treatment with these compounds leads to a notable decrease in altered erythrocytes under oxidative stress conditions.

Treatment GroupAltered Erythrocytes (%)
Control1 ± 0.3
Oxidative Stress40.3 ± 4.87
Compound12 ± 1.03

This data suggests the compound's potential as an effective antioxidant agent.

Anticancer Activity

Thieno[3,4-c]pyrazole derivatives have been investigated for their anticancer properties. In vitro studies have demonstrated that they can inhibit cell proliferation in various cancer cell lines, including TK-10 and HT-29. Mechanistic studies indicate that these compounds may induce apoptosis and modulate signaling pathways related to cancer progression.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. It has been shown to inhibit phosphodiesterase enzymes involved in inflammatory responses, making it a candidate for treating inflammatory diseases.

Synthesis and Characterization

The synthesis of N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves multi-step synthetic routes that enhance its biological activity through functionalization. Characterization techniques such as nuclear magnetic resonance (NMR) and mass spectrometry confirm its structure and purity.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • In vitro Assays : Assays have been conducted to evaluate the cytotoxicity and biological efficacy against various cancer cell lines, demonstrating selective activity.
  • Molecular Docking Studies : In silico studies suggest that this compound may serve as a potent inhibitor of specific enzymes involved in inflammation and cancer proliferation.

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